molecular formula C19H24NO3+ B106143 Oblongine CAS No. 60008-01-7

Oblongine

Cat. No. B106143
CAS RN: 60008-01-7
M. Wt: 314.4 g/mol
InChI Key: POJZOQWVMMYVBU-INIZCTEOSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oblongine, as referenced in the provided papers, is not directly mentioned; however, there are several compounds with similar nomenclature that have been studied for various biological activities. For instance, Oblongifolin C (OC) is a compound identified from the herbal plant Garcinia yunnanensis and has been shown to induce apoptosis in HeLa cells, suggesting its potential as an anticancer agent . Oblongolides are another group of compounds isolated from the endophytic fungus Phomopsis sp. BCC 9789, with some derivatives showing anti-HSV-1 activity and cytotoxic activities against various cancer cell lines . Additionally, oblongifolins A-D are polyprenylated benzoylphloroglucinol derivatives from Garcinia oblongifolia, which have been investigated for their interactions with tubulin . The term "oblongine" may refer to a compound related to these substances, possibly a steroidal alkaloid as suggested by the reassignment of the stereochemistry of oblonginine from Veratrum oblongum .

Synthesis Analysis

The synthesis of these oblong-related compounds is not detailed in the provided papers. However, the isolation of oblongifolins A-D from the bark of Garcinia oblongifolia suggests a natural extraction process rather than a synthetic one . Similarly, oblongolides were isolated from an endophytic fungus, indicating a biosynthesis pathway within the fungal organism .

Molecular Structure Analysis

The molecular structures of oblong-related compounds are complex and diverse. Oblongifolin C, for example, is a polyprenylated xanthone with a unique structure that contributes to its biological activity . Oblongolides have been characterized by their unique structures, with oblongolide X and its derivatives showing significant biological activities . The reassignment of the stereochemistry of oblonginine indicates the importance of stereochemical configuration in the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactions involving oblong-related compounds primarily concern their biological interactions. Oblongifolin C induces apoptosis through a caspase-dependent pathway, involving Bax translocation, cytochrome c release, and caspase activation . The biological activity of oblongolides, such as their anti-HSV-1 activity and cytotoxic effects, also implies specific chemical interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of oblong-related compounds are not explicitly detailed in the provided papers. However, the pharmacological activities of these compounds, such as the antioxidant, antibacterial, and cytotoxic effects, suggest that they possess specific physicochemical characteristics that enable them to interact with biological systems effectively . The solubility, stability, and reactivity of these compounds would be critical factors in their potential as pharmaceutical agents.

Scientific Research Applications

Cardiovascular Effects

Oblongine chloride, derived from Leontice leontopetalum, has been studied for its effects on cardiovascular health. In research conducted on guinea pigs, oblongine chloride demonstrated the ability to cause dose-dependent relaxation of the ileum and the pulmonary artery. It was found to increase the contractility of the atrium without affecting its rate and showed potential hemodynamic effects, suggesting its utility in cardiovascular research (Abdalla, Zarga, & Sabri, 1993). Further studies on anaesthetized guinea pigs indicated that oblongine chloride could reduce systolic and diastolic blood pressure and increase heart rate, with these effects not mediated by β-adrenergic receptor stimulation (Abdalla, Zarga, & Sabri, 1995).

Antifeedant Activity

In the context of agriculture and plant protection, oblongine has been identified as a component in the bark of the African medicinal plant Fagara macrophylla. It exhibited antifeedant activity against certain larval species, highlighting its potential use in natural pest control (Tringali, Spatafora, Calì, & Simmonds, 2001).

Phytochemistry and Pharmacology

Oblongine has been isolated as a new quaternary alkaloid from Berberis oblonga, contributing to the field of phytochemistry and offering potential for further pharmacological exploration (Karimov et al., 2004).

Medical and Biological Research

In the broader scope of biological and medical research, the term "oblong" has been used in various contexts unrelated directly to the alkaloid oblongine. For instance, Oblong, a program with low memory requirements, was designed for parsimony analysis of large data sets, useful in phylogenomics (Goloboff, 2014). Additionally, the Ontology for Biomedical Investigations (OBI) project, incorporating the term "oblong", provides a framework for representing biomedical investigations across various scientific disciplines (Bandrowski et al., 2016).

properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZOQWVMMYVBU-INIZCTEOSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208713
Record name Oblongine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol

CAS RN

60008-01-7
Record name Oblongine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oblongine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oblongine
Reactant of Route 2
Oblongine
Reactant of Route 3
Oblongine
Reactant of Route 4
Oblongine
Reactant of Route 5
Oblongine
Reactant of Route 6
Oblongine

Citations

For This Compound
235
Citations
D Dwuma-Badu, JSK Ayim, TT Darbra… - Journal of natural …, 1983 - ACS Publications
… Re-chromatography of the oblongine-containing fraction … Prior to the initiation of this study, oblongine (17)had been … Because authentic oblongine (17) was not available to us for …
Number of citations: 15 pubs.acs.org
S Abdalla, MA Zarga, S Sabri - General Pharmacology: The Vascular …, 1993 - Elsevier
… oblongine (10 -3, 3 x 10 -3 M) inhibited both contractility and rate of the heart. The inotropic effects of oblongine … These observations suggest that the effects of oblongine chloride are not …
Number of citations: 8 www.sciencedirect.com
S Abdalla, MA Zarga, S Sabri - Phytotherapy Research, 1995 - Wiley Online Library
… loid oblongine chloride in relatively large amounts that permit pharmacological evaluation. We have studied the effects of oblongine … Our study suggested that the effects of oblongine …
Number of citations: 6 onlinelibrary.wiley.com
CJ Chou, LC Lin, C Peng, YC Shen, CF Chen - J Chin Med, 2002 - nricm.edu.tw
A reversed-phase high-performance liquid chromatographic method to simultaneously measure the four alkaloids [tetrandrine, fangchinoline, cyclanoline and oblongine] in Radix …
Number of citations: 10 www.nricm.edu.tw
SS Lee, YJ Lin, CK Chen, KCS Liu… - Journal of Natural …, 1993 - ACS Publications
… cubeba, along with (—)-magnocurarine [2], Of these compounds, 1 and 4 are new natural products and 3 is the levorotatory optical isomer of the known (+)-oblongine. Structures were …
Number of citations: 59 pubs.acs.org
MM EL-AZIZI - 1979 - search.proquest.com
… The structure of oblongine had been proposed solely on spectroscopic grounds (36). Thus it was logical to compare our data with that of oblongine (27). However, we were unable to …
Number of citations: 2 search.proquest.com
A Karimov, ND Abdullaev, MV Telezhenetskaya… - Chemistry of Natural …, 1976 - Springer
… The facts given show that oblongine is a benzyl-N-methyltetrahydroisoquinoline or phenethyl-… be concluded that the hydroxybenzyl substituent is located at CI of the oblongine molecule. …
Number of citations: 12 link.springer.com
MHA Zarga, GA Miana, M Shamma - Tetrahedron Letters, 1981 - Elsevier
… Two other polar alkaloids in the plant are (+)-armepavine methochloride ( 6 ) and oblongine chloride ( 7 ). An oblongine type alkaloid must be the biogenetic precursor for the …
Number of citations: 26 www.sciencedirect.com
AN Tackie, JB Reighard, MM El-Azizi… - …, 1980 - ui.adsabs.harvard.edu
Isolation of funiferine dimethiodide and oblongine from Tiliacora funifera - NASA/ADS … Isolation of funiferine dimethiodide and oblongine from Tiliacora funifera …
Number of citations: 14 ui.adsabs.harvard.edu
LY Wang, GY Xia, H Xia, XH Wei, S Lin - Bioorganic Chemistry, 2023 - Elsevier
… Three milligrams of pure yanhusuomide A (1) was isolated from the oblongine-containing … extremely diagnostic of the structural unit of the BIA oblongine (2) that has been isolated from …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.